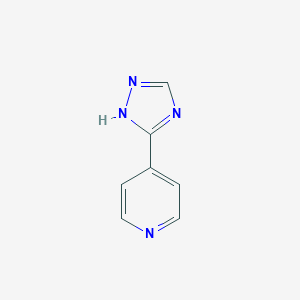

4-(4H-1,2,4-Triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDWYWNACFAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163870 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-99-7 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4H-1,2,4-Triazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary experimental protocols, from the starting materials to the final product, and outlines the key analytical techniques for its characterization. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active compounds, including antifungal, anti-inflammatory, and anticancer agents.[1] The incorporation of a pyridine ring, as in this compound, introduces a key pharmacophoric element and a versatile handle for further chemical modification. This guide focuses on a robust synthetic route starting from the readily available isonicotinic acid hydrazide (isoniazid) and details the analytical methods required to confirm the identity and purity of the final compound.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the cyclization of isonicotinic acid hydrazide with formamide. This method, a variation of the Pellizzari reaction, provides a direct route to the 1,2,4-triazole ring system.[2]

Experimental Protocol

This protocol is based on established methods for the synthesis of 1,2,4-triazoles from hydrazides and formamide.[3][4][5]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Formamide

-

Ethanol

-

Deionized Water

Procedure:

-

A mixture of isonicotinic acid hydrazide (1 mole equivalent) and an excess of formamide (at least 4 mole equivalents) is placed in a round-bottom flask equipped with a reflux condenser.[5]

-

The reaction mixture is heated to a temperature of 160-180°C.[5]

-

The mixture is maintained at this temperature and refluxed for 4-6 hours, during which the evolution of ammonia and water indicates the progress of the reaction.[5]

-

Progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess formamide is removed under reduced pressure by vacuum distillation.[5]

-

The resulting crude solid is triturated with cold deionized water, collected by vacuum filtration, and washed with additional cold water to remove any remaining formamide.

-

The solid product is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[6]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Data

The following table summarizes the expected quantitative data for this compound based on literature values for analogous structures.

| Parameter | Technique | Expected Value | Reference |

| Molecular Formula | - | C₇H₆N₄ | [7] |

| Molecular Weight | - | 146.15 g/mol | [7] |

| Appearance | Visual Inspection | White to light yellow powder or crystal | [7] |

| Melting Point | Melting Point Apparatus | ~160 - 164 °C | [7]* |

| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | δ ~14.0-15.0 (br s, 1H, NH), δ ~8.8 (d, 2H, Py-H), δ ~8.5 (s, 1H, Triazole-H), δ ~8.0 (d, 2H, Py-H) | [6] |

| ¹³C NMR (DMSO-d₆) | NMR Spectroscopy | δ ~160-150 (Triazole-C), δ ~150 (Py-C), δ ~145 (Triazole-C), δ ~140 (Py-C), δ ~121 (Py-C) | [8] |

| Mass Spectrum | MS (EI) | m/z (%): 146 (M⁺) | [9]** |

*Note: Melting point is for the analogous 2-(1H-1,2,4-Triazol-3-yl)pyridine and serves as an estimate.[7] **Note: NMR and MS data are predicted based on values for structurally similar pyridyl-triazole compounds, as specific experimental data for the title compound is not available in the cited literature.[6][8][9]

Characterization Workflow

The logical flow for the analytical confirmation of the synthesized product is outlined below.

References

- 1. ijpbs.com [ijpbs.com]

- 2. scispace.com [scispace.com]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]

- 5. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. rsc.org [rsc.org]

Spectroscopic Properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4H-1,2,4-triazol-3-yl)pyridine. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this heterocyclic compound. This document summarizes key spectroscopic data and outlines the experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a 1,2,4-triazole ring. These nitrogen-rich heterocyclic moieties are prevalent in many biologically active compounds and approved drugs, making their derivatives, including this compound, of significant interest in medicinal chemistry and materials science.[1][2][3] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, structural elucidation, and the study of its interactions in various chemical and biological systems.

This guide covers the primary spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.7 | Doublet | ~6.0 |

| Pyridine H-3, H-5 | ~7.9 | Doublet | ~6.0 |

| Triazole N-H | ~14.0-15.0 | Broad Singlet | - |

| Triazole C-H | ~8.5-9.5 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~121 |

| Pyridine C-4 | ~140 |

| Triazole C-3 | ~148 |

| Triazole C-5 | ~155 |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Triazole) | 3100-3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=N Stretch (Pyridine & Triazole) | 1600-1650 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Medium-Strong |

| Ring Vibrations | 1000-1300 | Medium |

| C-H Bending (out-of-plane) | 700-900 | Strong |

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~260-280 | ~10,000-15,000 | π → π* |

Table 5: Mass Spectrometry (MS) Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Pathways |

| ESI | 147.0614 | Loss of N₂, HCN |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.[4]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The tabulated data, while predictive, serves as a reliable reference for researchers working with this compound and its derivatives. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for unambiguous structure confirmation and further investigation of this important class of molecules. The provided visualizations offer a clear overview of the experimental workflow and the logical connections between spectroscopic techniques and the structural information they provide.

References

- 1. ripublication.com [ripublication.com]

- 2. Synthesis of <i>N</i>-(5-(Methylsulfanyl)-4<i>H</i>-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors - ProQuest [proquest.com]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. benchchem.com [benchchem.com]

Crystal Structure of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Search for Definitive Structural Analysis

A comprehensive search for the crystal structure of 4-(4H-1,2,4-Triazol-3-yl)pyridine has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While the synthesis and biological activities of various triazole and pyridine derivatives are well-documented, a definitive single-crystal X-ray diffraction analysis for the title compound could not be located in the surveyed scientific literature and crystallographic databases.

The investigation involved targeted searches for the compound's name, chemical formula (C₇H₆N₄), and related structural motifs. The search results yielded crystallographic information for a number of related, yet distinct, molecules. These included more complex derivatives with multiple pyridine or triazole rings, as well as isomeric structures. For instance, crystal structures have been reported for compounds such as 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. However, these structures differ significantly from the specific arrangement of a single pyridine ring attached to a 1,2,4-triazole ring at the 3-position, with the triazole in its 4H tautomeric form.

Without access to the primary crystallographic data, such as a Crystallographic Information File (CIF), a detailed technical guide that includes quantitative data (unit cell parameters, bond lengths, bond angles), specific experimental protocols for its structure determination, and accurate visualizations of its molecular and supramolecular structure cannot be generated.

Researchers, scientists, and drug development professionals interested in the specific solid-state conformation, intermolecular interactions, and packing of this compound are encouraged to pursue experimental determination of its crystal structure. Such a study would be a valuable contribution to the structural chemistry of nitrogen-containing heterocyclic compounds.

General Experimental Workflow for Crystal Structure Analysis

For researchers who may successfully synthesize and crystallize this compound, the typical experimental workflow for its crystal structure analysis is outlined below. This generalized protocol is based on standard crystallographic practices.

Caption: Generalized workflow for single-crystal X-ray structure analysis.

This diagram illustrates the logical progression from synthesizing the compound to the final analysis and reporting of its crystal structure. The process involves the crucial steps of obtaining high-quality single crystals, collecting X-ray diffraction data, and then using computational methods to solve and refine the crystal structure. The final step involves validating the structure and depositing the data in a public repository to make it available to the scientific community.

Tautomerism in 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions. When coupled with a pyridine ring, as in 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives, the resulting scaffold presents a fascinating case of prototropic tautomerism. This phenomenon, involving the migration of a proton between different nitrogen atoms of the triazole ring, can significantly influence the molecule's physicochemical properties, including its lipophilicity, acidity/basicity (pKa), hydrogen bonding capability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel drug candidates based on this privileged heterocyclic system.

This technical guide provides a comprehensive overview of the tautomerism in this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the fundamental concepts.

Tautomeric Forms and Equilibrium

The this compound core can exist in three principal prototropic tautomeric forms, arising from the migration of the proton on the triazole ring. These are the 1H, 2H, and 4H tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on both the pyridine and triazole rings, the solvent polarity, pH, and temperature.

Caption: Prototropic tautomeric equilibrium in 4-(1,2,4-triazol-3-yl)pyridine.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Relative Energies (kcal/mol) of 3-Substituted-1,2,4-Triazole Tautomers

| Substituent (R) at C3 | Tautomer | Gas Phase (ΔE) | Water (ΔGsolv) |

| -H | 1H | 0.0 | 0.0 |

| 2H | 2.5 | 1.8 | |

| 4H | 7.1 | 6.5 | |

| -NH2 | 1H | 0.0 | 0.0 |

| 2H | -1.2 | -0.8 | |

| 4H | 5.4 | 4.9 | |

| -NO2 | 1H | 0.0 | 0.0 |

| 2H | 4.8 | 4.1 | |

| 4H | 3.2 | 2.7 |

Note: Data is synthesized from computational studies on analogous 3-substituted-1,2,4-triazoles and should be considered as illustrative for the this compound system. The pyridine ring at C3 is a weakly electron-withdrawing group.

Acid-Base Properties (pKa)

The tautomeric equilibrium is intimately linked to the acid-base properties of the molecule. The triazole ring contains both acidic (N-H) and basic (pyridinic nitrogens) sites. The pKa values are crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Representative pKa Values of 1,2,4-Triazole and Pyridine

| Compound | pKa (Conjugate Acid) | pKa (Neutral Acid) |

| 1,2,4-Triazole[1] | 2.45 | 10.26 |

| Pyridine | 5.25 | - |

Note: The pKa values of substituted this compound derivatives will be influenced by the electronic effects of the substituents.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the cyclization of an appropriate precursor. One common method is the reaction of isonicotinohydrazide with a suitable one-carbon synthon.

Protocol: Synthesis of this compound

-

Step 1: Formation of N'-formylisonicotinohydrazide:

-

To a solution of isonicotinohydrazide (1 eq.) in formic acid (10 eq.), the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess formic acid is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried.

-

-

Step 2: Cyclization to this compound:

-

The N'-formylisonicotinohydrazide (1 eq.) is mixed with an excess of hydrazine hydrate (5-10 eq.).

-

The mixture is heated at 120-140 °C for 2-4 hours.

-

The reaction is cooled to room temperature, and the solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).

-

References

Physicochemical properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine

An In-depth Technical Guide on the Physicochemical Properties of Pyridinyl-1,2,4-Triazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-(4H-1,2,4-Triazol-3-yl)pyridine is scarce in the public domain. This guide provides a comprehensive overview of the available data for closely related structural analogs, primarily 3,5-di-(4-pyridyl)-1H-1,2,4-triazole and 4-(4H-1,2,4-triazol-4-yl)pyridine. This information serves as a valuable reference point for researchers investigating the physicochemical properties and potential applications of pyridinyl-1,2,4-triazole scaffolds.

Physicochemical Properties

The physicochemical properties of pyridinyl-1,2,4-triazole derivatives are crucial for their application in drug development and materials science. While specific data for this compound is limited, the following tables summarize the available experimental and predicted data for its close analogs.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Compound | Data Type |

| Molecular Formula | C₇H₆N₄ | 4-(4H-1,2,4-Triazol-4-yl)pyridine | --- |

| Molecular Weight | 146.15 g/mol | 4-(4H-1,2,4-Triazol-4-yl)pyridine | --- |

| Predicted pKa | 3.55 ± 0.26 | 4-(Pyrid-4-yl)-1,2,4-triazole | Predicted |

| Predicted XLogP3-AA | 1.2 | 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine | Predicted |

Table 2: Experimental Data for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [1]

| Property | Value |

| Melting Point | Not explicitly stated, but synthesized as a white precipitate and recrystallized from ethanol to afford colorless needles. |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H) |

| Mass Spectrometry (m/z) | 224.2 (100%, M+H) |

| Infrared (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w) |

| Elemental Analysis | Calculated for C₁₂H₉N₅·0.5H₂O: C 57.59, H 4.83, N 27.98%; Found: C 57.28, H 4.70, N 27.90% |

Table 3: Melting Points of Related Pyridinyl-Triazole Derivatives

| Compound | Melting Point (°C) |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 250-254[2] |

| 2-(1H-1,2,4-Triazol-3-yl)pyridine | 157-162 |

Experimental Protocols

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]

This synthesis is a two-step process involving the initial formation of a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, followed by a deamination step to obtain the pure desired product.

Step 1: Initial Mixture Synthesis

-

A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) is placed in a 15 ml Teflon-lined reactor.

-

The reactor is heated at 186°C for 48 hours.

-

The resulting liquid is diluted with water.

-

The pH is adjusted from 9 to 6 by the addition of HCl solution, leading to the formation of a white precipitate.

-

The precipitate is recrystallized from ethanol. The product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Step 2: Deamination

-

The mixture from Step 1 (2.38 g, ca. 10 mmol) is dissolved in aqueous HCl (6M, 3 mL).

-

An aqueous solution of NaNO₂ (0.76 g, 11 mmol) is added slowly.

-

The mixture is stirred for 5-6 hours.

-

The pH is adjusted from 4 to 6.5 with a 10% NaOH solution, resulting in a white precipitate.

-

The precipitate is filtered and dried in air.

-

Recrystallization of the crude product from ethanol affords colorless needles of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Characterization Methods

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the final product was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

-

Mass Spectrometry: Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[1]

-

Infrared Spectroscopy: The IR spectrum was recorded using KBr pellets to identify functional groups.[1]

-

Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound.[1]

Mandatory Visualizations

Caption: General synthesis workflow for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Caption: Conceptual diagram of coordination complex formation.

References

The Rising Promise of 1,2,4-Triazole Pyridine Compounds in Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the hybrid scaffold of 1,2,4-triazole fused with a pyridine ring has emerged as a particularly promising platform for the development of new drugs. This unique combination leverages the well-established biological activities of both moieties, resulting in compounds with a broad spectrum of pharmacological effects, including anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the biological activities of novel 1,2,4-triazole pyridine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows to empower researchers in their quest for next-generation therapeutics.

The 1,2,4-triazole ring is a critical pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and its ability to engage in various biological interactions.[1] Pyridine, another cornerstone in medicinal chemistry, is a common feature in both natural and synthetic bioactive molecules. The amalgamation of these two privileged structures has yielded a new class of compounds with enhanced biological profiles and diverse mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel 1,2,4-triazole pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as kinases and topoisomerases, or interference with crucial cellular signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the cancer cell growth. The following table summarizes the IC50 values of representative 1,2,4-triazole pyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine Melanoma (B16F10) | 41.12 | [2] |

| TP1-TP7 (range) | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |

| 1c | HCT-116 (Colon) | Not specified | [3] |

| U-87 MG (Glioblastoma) | Not specified | [3] | |

| MCF-7 (Breast) | Not specified | [3] | |

| 2d | HCT-116 (Colon) | Not specified | [3] |

| U-87 MG (Glioblastoma) | Not specified | [3] | |

| MCF-7 (Breast) | Not specified | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., B16F10, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-triazole pyridine compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole pyridine compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO). Incubate the plates for an additional 48 hours.[2]

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives. This class of compounds has garnered significant interest within the medicinal chemistry field due to its versatile pharmacological profile, demonstrating a wide range of biological activities. This document outlines common synthetic strategies, summarizes key quantitative biological data, details experimental protocols, and visualizes the logical workflows and relevant signaling pathways.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs.[1] Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, make it a privileged scaffold in drug design. When coupled with a pyridine ring, specifically at the 4-position of the triazole, the resulting this compound core offers a unique combination of physicochemical properties and biological activities. These derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] This guide will delve into the core aspects of their discovery, focusing on the synthesis, biological evaluation, and mechanistic understanding of these potent molecules.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the 1,2,4-triazole ring from a pyridine-containing precursor. A common and effective starting material is isonicotinic acid hydrazide (isoniazid).[3] The general synthetic approaches often involve the initial formation of a thiosemicarbazide or a similar intermediate, followed by cyclization to yield the desired triazole ring.

General Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A foundational method for synthesizing the this compound scaffold involves the reaction of isonicotinic acid hydrazide with carbon disulfide. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization under basic conditions to form the triazole-thiol derivative.

Experimental Protocol:

-

Step 1: Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide is dissolved in ethanol, and a solution of potassium hydroxide and carbon disulfide in ethanol is added dropwise at a low temperature (0-5°C). The mixture is stirred for several hours to yield the potassium dithiocarbazinate salt.

-

Step 2: Cyclization to form 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Hydrazine hydrate is added to the reaction mixture from Step 1, and the solution is refluxed for an extended period (typically 12-24 hours). During reflux, the dithiocarbazinate cyclizes to form the triazole ring.

-

Step 3: Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product. The resulting solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

This core scaffold can then be further modified at the thiol group or the N4 position of the triazole ring to generate a library of derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for a multitude of biological activities. The following tables summarize some of the reported quantitative data for various derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Several studies have focused on the anticancer potential of these derivatives, particularly as inhibitors of receptor tyrosine kinases like c-Met and EGFR.

| Compound ID | Target Cell Line | IC50 (nM) | Reference |

| 60g | MKN-45 (Gastric Cancer) | 51 | [1] |

| H460 (Lung Cancer) | 72 | [1] | |

| HT-29 (Colon Cancer) | 130 | [1] | |

| 10c | H1975 (NSCLC, EGFR L858R/T790M) | Potent Inhibition | [4] |

| 10j | U87-EGFRvIII (Glioblastoma) | Potent Inhibition | [4] |

Note: "Potent Inhibition" indicates that the source highlighted significant activity without providing a specific IC50 value in the abstract.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents.[1] Pyridine-containing derivatives have also been explored for their antibacterial properties.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 39c | E. coli | 3.125 | [1] |

| 39h | P. aeruginosa | 3.125 | [1] |

| 48g | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5 - 1 | [1] |

Enzyme Inhibition

The mechanism of action for many of these compounds involves the inhibition of specific enzymes.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |

| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [5] | |

| 12n | α-glucosidase | Highly Active | [5] |

| 72 | Thymidine Phosphorylase (TP) | 2.95 | [1] |

Signaling Pathways and Mechanism of Action

A significant area of investigation for this compound derivatives is their role as enzyme inhibitors, particularly in the context of cancer therapy. Two key signaling pathways often targeted are the c-Met and EGFR pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[6][7] Aberrant activation of this pathway is implicated in the progression of various cancers.[8] this compound derivatives have been designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell growth and proliferation.[9][10] Mutations and overexpression of EGFR are common drivers of cancer, making it a prime target for therapeutic intervention. Certain 2-amino-4-(1,2,4-triazol)pyridine derivatives have been specifically designed to overcome resistance to existing EGFR inhibitors.[4]

Drug Discovery and Development Workflow

The discovery of novel this compound derivatives follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process is iterative, with feedback from biological testing informing the design of next-generation compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them an attractive area for continued research and development. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets and the optimization of pharmacokinetic properties. Future work in this area will likely focus on the development of more selective and potent inhibitors for validated biological targets, with the ultimate goal of translating these promising compounds into clinical candidates.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. c-MET [abbviescience.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

The Vanguard of Discovery: An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(4H-1,2,4-Triazol-3-yl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has identified the 4-(4H-1,2,4-Triazol-3-yl)pyridine scaffold as a promising starting point for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the preliminary in vitro screening of analogs based on this core structure, with a focus on anticancer applications. Detailed experimental protocols, quantitative biological data, and visual representations of key workflows and pathways are presented to facilitate further research and development in this area.

Quantitative Analysis of Biological Activity

The in vitro cytotoxic and enzyme-inhibitory activities of various this compound analogs and related derivatives have been evaluated against a range of cancer cell lines and enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency of these compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) Cell Line [1][2]

| Compound ID | IC50 (μM) |

| TP1 | 58.21 |

| TP2 | 61.11 |

| TP3 | 53.18 |

| TP4 | 49.23 |

| TP5 | 45.19 |

| TP6 | 41.12 |

| TP7 | 55.26 |

Table 2: Cytotoxicity of Hydrazonothiazole-Based Pyridine Compounds against A549 Lung Cancer Cells [3]

| Compound ID | IC50 (μg/mL) |

| 2a | 7.30 |

| 2b | 4.12 |

| 2c | 3.89 |

| 2f | 5.21 |

| 2m | 6.87 |

| Cisplatin | 12.65 |

Table 3: Antitumor Activity of Copper(II) Pyridine-Triazole Complexes [4]

| Compound ID | Cell Line | IC50 (μM) |

| C1-C3 (Group I) | T24, Hep-G2, Sk-Ov-3, MGC-803, A549, NCI-H460 | >10 |

| C4-C6 (Group II) | T24, Hep-G2, Sk-Ov-3, MGC-803, A549, NCI-H460 | 3.45 - 8.59 |

Table 4: Cytotoxicity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [5][6]

| Compound ID | MKN-45 IC50 (nM) | H460 IC50 (nM) | HT-29 IC50 (nM) |

| 11f | 51 | 72 | 130 |

| Sorafenib | 2320.5 | 2188.8 | 3614 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the in vitro screening of this compound analogs.

MTT Assay for In Vitro Cytotoxicity[1][7]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., B16F10, A549)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration does not exceed a level that affects cell viability.

-

Incubation: Incubate the plates for 48 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.[7]

General Enzyme Inhibition Assay[8][9]

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Inhibitor compounds

-

Assay buffer (optimized for enzyme activity)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor compounds in the appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme and varying concentrations of the inhibitor compound. Allow them to pre-incubate for a specified period to permit binding.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.[8]

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.[8]

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the screening of this compound analogs.

Caption: General workflow from synthesis to in vitro screening.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caption: A potential signaling pathway for apoptosis induction.

References

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two groups of copperII pyridine–triazole complexes with “open or close” pepper rings and their in vitro antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

Molecular Modeling and Simulation of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the molecular modeling and simulation of 4-(4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed methodologies for computational studies, including quantum mechanical calculations and molecular dynamics simulations. The versatility of the 1,2,4-triazole ring, known for its diverse biological activities, makes this scaffold a prime candidate for in-silico investigation to understand its structural, electronic, and dynamic properties.[1][2]

Molecular Structure and Properties

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,2,4-triazole ring. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for its binding to biological targets.[2] The molecule exists in tautomeric forms, with the 1H and 4H forms of the triazole ring being the most common.[1] Computational studies, particularly Density Functional Theory (DFT), are essential for determining the relative stabilities of these tautomers and for obtaining accurate geometric parameters.

Structural Data

Table 1: Representative Crystallographic Data for a Derivative: 2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.987(2) |

| c (Å) | 11.567(3) |

| α (°) | 90 |

| β (°) | 113.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1422.0(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

Computational Methodologies

A multi-faceted computational approach is recommended to thoroughly investigate the properties of this compound. This involves a combination of quantum mechanics (QM) for accurate electronic structure and energetics, and molecular mechanics (MM) for exploring the conformational space and dynamics of the system over time.

Quantum Mechanical Calculations

DFT is a powerful tool for studying the electronic properties of molecules.[6][7][8] These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software. Both 1H and 4H tautomers should be generated.

-

Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of each tautomer. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[7]

-

Frequency Analysis: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.[6]

-

Property Calculation: From the optimized geometry, calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[7]

Table 2: Calculated Electronic Properties for 1,2,4-Triazole Derivatives (Illustrative)

| Property | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| Electrostatic Potential | Maps the charge distribution on the molecular surface | Predicts sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This is particularly useful for understanding how this compound interacts with its environment, such as a solvent or a biological receptor. A critical aspect of MD simulations is the choice of a suitable force field. For novel molecules, force field parameters may need to be developed or validated.

Experimental Protocol: Molecular Dynamics (MD) Simulation

-

System Setup: Place the optimized structure of this compound in a simulation box. For simulations in solution, the box is filled with a chosen solvent model (e.g., TIP3P for water).

-

Force Field Parameterization: Assign force field parameters to all atoms, bonds, angles, and dihedrals. For a novel molecule, these may be derived from analogy to existing molecules in the force field or developed using quantum mechanical calculations (e.g., by fitting to QM potential energy surfaces).

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

-

Production Run: Once equilibrated, run the production simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data for analysis.

-

Analysis: Analyze the trajectory to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bond dynamics.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows for the computational investigation of this compound.

Application in Drug Discovery

The computational methodologies described herein are instrumental in the rational design of novel therapeutics based on the this compound scaffold. Molecular docking studies, for instance, can predict the binding mode and affinity of derivatives to specific protein targets.[6][9] DFT calculations can help in understanding the electronic factors that contribute to biological activity.[8] Furthermore, MD simulations can provide insights into the stability of ligand-protein complexes and the role of solvent in the binding process. The integration of these computational techniques can significantly accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing. Many derivatives of 1,2,4-triazole have shown promising anticancer and antimicrobial activities.[10][11][12]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry [eurjchem.com]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in various pharmacologically active agents. The primary synthesis route described involves the cyclization of isonicotinohydrazide. An alternative pathway starting from 4-cyanopyridine is also discussed. This protocol includes a summary of quantitative data, detailed experimental procedures, and a workflow diagram to ensure reproducibility and clarity for researchers in the field.

Introduction

The 1,2,4-triazole ring is a key structural motif found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The pyridine scaffold is also a common feature in many pharmaceuticals. The combination of these two heterocyclic systems in this compound makes it a valuable building block for the synthesis of novel drug candidates. The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Isonicotinohydrazide | Inferred from general synthesis of 1,2,4-triazoles |

| Reagent | Formamide | Inferred from general synthesis of 1,2,4-triazoles |

| Reaction Temperature | 150-160 °C | Typical for this type of cyclization |

| Reaction Time | 4-6 hours | Typical for this type of cyclization |

| Product Yield | 75-85% (estimated) | Based on similar reported syntheses |

| Melting Point | Not specified | - |

Experimental Protocols

Primary Synthesis Route: From Isonicotinohydrazide

This protocol describes the synthesis of this compound from isonicotinohydrazide and formamide.

Materials:

-

Isonicotinohydrazide (Isoniazid)

-

Formamide

-

Ethanol

-

Deionized Water

-

Activated Charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinohydrazide (13.7 g, 0.1 mol) and formamide (40 mL).

-

Reaction: Heat the mixture with stirring in an oil bath maintained at 150-160 °C. Continue heating for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

-

Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Purification:

-

Suspend the crude product in 100 mL of ethanol.

-

Heat the suspension to boiling and add a small amount of activated charcoal.

-

Continue to boil for 10-15 minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Alternative Synthesis Route: From 4-Cyanopyridine

This route involves the initial conversion of 4-cyanopyridine to isonicotinohydrazide, followed by the cyclization step as described above.

Step 1: Synthesis of Isonicotinohydrazide from 4-Cyanopyridine

-

In a round-bottom flask, dissolve 4-cyanopyridine in ethanol.

-

Add hydrazine hydrate to the solution. The molar ratio of 4-cyanopyridine to hydrazine hydrate should be approximately 1:1.2.

-

Reflux the mixture for 8-12 hours.

-

After cooling, the isonicotinohydrazide will precipitate. Collect the solid by filtration and wash with cold ethanol. This product can then be used in the primary synthesis route.

Visualization

Caption: Synthetic routes to this compound.

Application Notes and Protocols: 4-(4H-1,2,4-Triazol-3-yl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4H-1,2,4-triazol-3-yl)pyridine as a versatile ligand in coordination chemistry. The content covers synthetic protocols, characterization data, and key applications, with a focus on providing practical information for laboratory work.

Introduction

This compound is a heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring both a pyridine ring and a 1,2,4-triazole ring, allows it to act as a versatile building block for the construction of a wide array of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). The triazole moiety offers multiple nitrogen donor atoms, enabling various coordination modes and the potential to bridge multiple metal centers, leading to the formation of polynuclear and polymeric structures.[1][2] The pyridine group provides an additional coordination site, further enhancing its versatility.

The resulting coordination compounds exhibit a range of interesting properties and applications, including luminescence, catalysis, and potential biological activity.[3][4][5] The thermal and chemical stability of the 1,2,4-triazole ring contributes to the robustness of the resulting materials.[3]

Synthesis Protocols

Synthesis of 4-(4H-1,2,4-Triazol-4-yl)pyridine

A representative synthesis of a related isomer, which can be adapted, involves the reaction of 4-cyanopyridine with hydrazine monohydrate.[6] Another general method for synthesizing 1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine.[7][8]

Protocol: Synthesis of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (a related compound) [6]

-

In a 25 mL Teflon-lined autoclave, combine 4-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (79%, 3 mL), water (8 mL), and ethanol (1 mL).

-

Seal the autoclave and heat it at 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting pale brownish-orange crystals by filtration.

-

Wash the crystals with water and then acetone.

-

Dry the product in vacuo.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using triazole-based ligands is often achieved through solvothermal methods.

Protocol: General Solvothermal Synthesis of a Coordination Polymer [9]

-

In a Teflon-lined stainless steel vessel, combine the this compound ligand, a metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O), and a suitable solvent or mixture of solvents (e.g., DMF, ethanol, water).

-

Seal the vessel and heat it to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).

-

Allow the vessel to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the mother liquor, and dry them at ambient temperature.

Characterization Data

The coordination complexes of this compound and its derivatives are typically characterized by a variety of analytical techniques to determine their structure and properties.

Table 1: Representative Crystallographic Data for a Triazole-based Coordination Compound

| Parameter | Value | Reference |

| Formula | C₄H₅N₇O | [10] |

| Molecular Weight | 154.15 | [10] |

| Crystal System | Monoclinic | [10] |

| Space Group | Cc | [10] |

| a (Å) | 3.8716 (3) | [10] |

| b (Å) | 15.8019 (14) | [10] |

| c (Å) | 10.8874 (9) | [10] |

| β (°) | 91.785 (1) | [10] |

| V (ų) | 665.75 (10) | [10] |

| Z | 4 | [10] |

| R-factor | 0.034 | [10] |

Table 2: Spectroscopic and Analytical Data for a Triazole Derivative

| Analysis | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 8.79 (d, J = 5.5 Hz, 4H), 8.07 (d, J = 5.6 Hz, 4H), 6.51 (s, 2H) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆), δ (ppm) | 153.0, 150.1, 133.9, 122.0 | [6] |

| FT-IR (cm⁻¹) | 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460 | [6] |

| Elemental Analysis (Calc.) | C, 60.50; H, 4.23; N, 35.27 | [6] |

| Elemental Analysis (Found) | C, 61.34; H, 4.659; N, 34.44 | [6] |

Applications

Luminescent Materials

Coordination complexes based on 1,2,4-triazole ligands, including those with pyridine functionalities, have shown significant promise as luminescent materials.[3][11] These materials can be utilized as luminescent probes for environmental monitoring and medical diagnostics, as well as in the construction of light-emitting diodes (LEDs).[3] The luminescent properties are often influenced by the metal center and the specific coordination environment. For instance, Zn- and Cd-based MOFs incorporating triazole ligands have been investigated for their fluorescence properties.[9]

Table 3: Luminescence Properties of a Zn-MOF based on a 1,2,4-Triazole Ligand

| Property | Value | Reference |

| Emission Maximum (nm) | 452 | [11] |

| Quantum Yield (%) | 18 | [3] |

| Luminescence Lifetime (ns) | 6.27 | [3] |

Catalysis

Palladium(II) complexes incorporating triazolyl-pyridine ligands have demonstrated catalytic activity in C-C coupling reactions, such as the Suzuki-Miyaura coupling.[5] The ambidentate nature of these ligands, with both "P,N" and "P,P" coordination modes, can be exploited to fine-tune the catalytic performance.[4]

Magnetic Materials

The ability of the 1,2,4-triazole ring to act as a bridge between metal centers has been utilized in the design of magnetically interesting complexes.[1] Trinuclear transition metal complexes with bridging triazole derivatives have been synthesized, and their magnetic properties studied.[2] These studies contribute to the fundamental understanding of magneto-structural correlations in molecular magnetic materials.[2]

Biological and Medicinal Applications

The 1,2,4-triazole moiety is a known pharmacophore found in various antifungal and anticancer drugs.[5] Coordination of triazolyl-pyridine ligands to metal ions presents an opportunity to develop novel metallodrugs with potentially enhanced or alternative mechanisms of action.[5] For example, some triazole derivatives have been investigated for their anticonvulsant activity.[12]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]

- 3. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]

- 4. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 8. mdpi.org [mdpi.org]

- 9. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(4H-1,2,4-Triazol-3-yl)pyridine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in oncology and infectious diseases. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for synthesis and biological evaluation, quantitative data on the activity of selected derivatives, and visualizations of relevant signaling pathways and experimental workflows.

Key Biological Activities

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

-

Antibacterial Activity: The triazole moiety is a well-known pharmacophore in antimicrobial agents. Pyridine-containing triazoles have been investigated for their activity against various bacterial strains, including drug-resistant variants.

-

Antifungal Activity: The 1,2,4-triazole nucleus is a cornerstone of many clinically used antifungal drugs. The incorporation of a pyridine ring can modulate the antifungal spectrum and potency.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for selected derivatives of this compound, highlighting their potential in medicinal chemistry.

Table 1: Anticancer Activity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [1]

| Compound | Target Cancer Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 60g | MKN-45 (Gastric Carcinoma) | 51 | Sorafenib | 2320 |

| H460 (Lung Cancer) | 72 | Sorafenib | 2190 | |

| HT-29 (Colon Cancer) | 130 | Sorafenib | 3620 | |

| 11f | MKN-45 (Gastric Carcinoma) | 51 | Sorafenib | 2320 |

| H460 (Lung Cancer) | 72 | Sorafenib | 2190 | |

| HT-29 (Colon Cancer) | 130 | Sorafenib | 3620 |

Table 2: Kinase Inhibitory Activity of Pyridine-Triazole Derivatives

| Compound | Target Kinase | IC50 (µM) |

| 68d | c-Met | 0.11[2] |

| VEGFR-2 | 0.19[2] | |

| 57q | PIM-1 | 0.007[2] |

| PIM-3 | 0.070[2] |

Table 3: Antibacterial Activity of Pyridine-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 39c | E. coli | 3.125[2] |

| 39h | P. aeruginosa | 3.125[2] |

| 48g | S. aureus | 0.5 - 1[2] |

| B. subtilis | 0.5 - 1[2] | |

| E. coli | 0.5 - 1[2] | |

| P. aeruginosa | 0.5 - 1[2] | |

| Hit Compound 1 | M. tuberculosis | Low µM to nM range[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays.

Protocol 1: General Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a microwave-assisted solid-state synthesis.[4]

Materials:

-

Isonicotinic acid hydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate

-

Ethanol

-

Microwave synthesizer

Procedure:

-

Synthesis of Potassium dithiocarbazinate: A mixture of isonicotinic acid hydrazide (0.1 mol), CS2 (0.15 mol), and KOH (0.15 mol) in ethanol (100 mL) is stirred at room temperature for 12-16 hours. The resulting solid is filtered, washed with cold ethanol, and dried to yield the potassium dithiocarbazinate salt.

-

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A mixture of the potassium dithiocarbazinate salt (0.01 mol) and hydrazine hydrate (0.02 mol) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave synthesizer at a suitable power and temperature (e.g., 150 W, 100 °C) for 10-15 minutes.

-

Work-up: After cooling, the reaction mixture is diluted with cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MKN-45, H460, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Materials:

-

Recombinant kinase (e.g., c-Met, VEGFR-2, PIM-1)

-

Kinase-specific substrate (e.g., a biotinylated peptide)

-

ATP

-

Assay buffer

-

Test compounds in DMSO

-

Europium-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-allophycocyanin (SA-APC) (acceptor)

-

384-well low-volume microtiter plates

-

TR-FRET-compatible microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.

-

Kinase Reaction: Add the test compound at various concentrations, the kinase, and the substrate to the wells of the microtiter plate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding EDTA. Add the europium-labeled antibody and SA-APC to the wells. Incubate in the dark at room temperature for at least 60 minutes to allow for antibody binding.

-

Signal Measurement: Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: The ratio of the emission at 665 nm to that at 615 nm is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-